Synthesis of 1-Phenylcyclobutanecarbaldehyde: A Technical Guide
Synthesis of 1-Phenylcyclobutanecarbaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights.
Synthetic Strategy
The most common and efficient synthesis of 1-phenylcyclobutanecarbaldehyde is a two-step process. The first step involves the cycloalkylation of phenylacetonitrile with 1,3-dibromopropane to form the key intermediate, 1-phenylcyclobutanecarbonitrile. This reaction is effectively carried out using phase-transfer catalysis, which enhances reaction rates and yields. The second step is the reduction of the nitrile group in 1-phenylcyclobutanecarbonitrile to an aldehyde using diisobutylaluminium hydride (DIBAL-H). This bulky reducing agent allows for the selective partial reduction of the nitrile to the corresponding aldehyde, preventing over-reduction to the amine.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Phenylacetonitrile | C₈H₇N | 117.15 | 233.5 | 1.015 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 167 | 1.989 |
| 1-Phenylcyclobutanecarbonitrile | C₁₁H₁₁N | 157.21 | 105 (at 0.75 Torr) | Not available |
| 1-Phenylcyclobutanecarbaldehyde | C₁₁H₁₂O | 160.21 | 95-97 | 1.142 (predicted)[7] |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Cycloalkylation | KOH, Tetrabutylammonium bromide (TBAB) | Toluene/Water | 95 (reflux) | 1 hour | 52%[4] |
| Reduction | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 to 0 | 2.5 hours | ~70-80% (typical) |
Table 3: Spectroscopic Data
| Compound | IR Absorption (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) |
| 1-Phenylcyclobutanecarbonitrile | ~2240 (C≡N stretch)[8] | Aromatic protons, cyclobutyl protons |
| 1-Phenylcyclobutanecarbaldehyde | ~1725 (C=O stretch), ~2720 & ~2820 (aldehyde C-H stretch)[9] | ~9.5-10.0 (aldehyde proton), aromatic protons, cyclobutyl protons |
Experimental Protocols
Synthesis of 1-Phenylcyclobutanecarbonitrile
This procedure is adapted from a phase-transfer catalysis method.[4]
Materials:
-
Phenylacetonitrile
-
1,3-Dibromopropane
-
Potassium hydroxide (powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Celite
Procedure:
-
A suspension of powdered potassium hydroxide (536 g, 9.56 mol) in a mixture of toluene (1.54 L) and water (154 mL) is heated to 45 °C in a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Tetrabutylammonium bromide (28 g, 0.085 mol) and 1,3-dibromopropane (379 g, 1.88 mol) are added to the heated suspension.
-
A solution of phenylacetonitrile (200 g, 1.7 mol) in toluene (500 mL) is added dropwise to the reaction mixture over approximately 42 minutes. During the addition, the reaction temperature is allowed to rise to 95 °C.
-
After the addition is complete, the mixture is heated to reflux and stirred for 1 hour. The completion of the reaction can be monitored by HPLC or TLC.
-
The reaction mixture is cooled to room temperature (20-25 °C) and filtered through a pad of Celite.
-
The solid residue is washed with toluene (1.0 L).
-
The combined organic filtrates are washed sequentially with water (2 x 300 mL) and brine (150 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-phenylcyclobutanecarbonitrile as an orange oil.
-
The crude product is purified by vacuum distillation (boiling point 105 °C at 750 mTorr) to afford pure 1-phenylcyclobutanecarbonitrile as a colorless liquid.[4]
Synthesis of 1-Phenylcyclobutanecarbaldehyde
This procedure is a general method for the reduction of nitriles to aldehydes using DIBAL-H.[10][11]
Materials:
-
1-Phenylcyclobutanecarbonitrile
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1 M solution in toluene or hexanes)
-
Anhydrous toluene (or other suitable anhydrous solvent like DCM or THF)
-
Methanol
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid
-
Ethyl acetate or dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 1-phenylcyclobutanecarbonitrile (1 eq.) in anhydrous toluene is prepared in a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a thermometer.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of DIBAL-H (1.1-1.5 eq.) is added dropwise to the cooled nitrile solution, ensuring the internal temperature is maintained at or below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C.
-
The reaction mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed. Alternatively, the reaction can be worked up by the addition of dilute hydrochloric acid.
-
The resulting suspension is filtered through Celite, and the filter cake is washed with ethyl acetate or DCM.
-
The layers of the filtrate are separated, and the aqueous layer is extracted with ethyl acetate or DCM.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 1-phenylcyclobutanecarbaldehyde.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Mechanistic Insights
The reduction of 1-phenylcyclobutanecarbonitrile to 1-phenylcyclobutanecarbaldehyde with DIBAL-H proceeds through the formation of an intermediate imine-aluminum complex. The bulky diisobutylaluminium hydride acts as a hydride donor. The nitrogen of the nitrile coordinates to the Lewis acidic aluminum atom, which activates the nitrile carbon towards nucleophilic attack by the hydride. This results in the formation of an N-aluminyl imine intermediate. This intermediate is stable at low temperatures and does not undergo further reduction. Upon aqueous workup, the imine is hydrolyzed to the final aldehyde product.[1][2][3][6]
References
- 1. Cyclobutanecarbonitrile, 1-phenyl- [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - 1-phenylcyclobutanecarbonitrile (C11H11N) [pubchemlite.lcsb.uni.lu]
- 4. 1-Phenylcyclobutanecarbonitrile | 14377-68-5 [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. 1-Phenylcyclobutanecarbaldehyde CAS#: 1469-83-6 [m.chemicalbook.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
